N-(2-chloro-4-methylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide
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Overview
Description
N-(2-CHLORO-4-METHYLPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrazine core, which is known for its diverse biological activities. The presence of chloro and methyl groups on the phenyl ring, along with a sulfanyl group, adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLORO-4-METHYLPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the phenyl groups with chloro and methyl substituents. The final step involves the addition of the sulfanyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLORO-4-METHYLPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-CHLORO-4-METHYLPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CHLORO-4-METHYLPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The triazolopyrazine core can interact with various enzymes and receptors, modulating their activity. The presence of the chloro and methyl groups can enhance its binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLORO-4,6-DIMETHYLPHENYL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- N-(4-CHLORO-2-METHYLPHENYL)-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Uniqueness
N-(2-CHLORO-4-METHYLPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE stands out due to its unique triazolopyrazine core, which imparts distinct biological activities
Properties
Molecular Formula |
C22H20ClN5O2S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-5-7-18(15(3)10-13)31-21-20-26-28(22(30)27(20)9-8-24-21)12-19(29)25-17-6-4-14(2)11-16(17)23/h4-11H,12H2,1-3H3,(H,25,29) |
InChI Key |
KNTXXFMBLRDDNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)Cl)C |
Origin of Product |
United States |
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